tert-Butyl (4-(ethylamino)phenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-(ethylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h6-9,14H,5H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDYXXLDJHQUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of Tert Butyl 4 Ethylamino Phenyl Carbamate
Selective Deprotection of the tert-Butoxycarbonyl Group
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability in a wide range of reaction conditions and its facile removal under specific acidic conditions. thieme-connect.com
Acid-Mediated Cleavage Mechanisms
The deprotection of the Boc group from the carbamate (B1207046) nitrogen is most frequently accomplished using strong acids. thieme-connect.com The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group, which initiates its cleavage. This process results in the formation of a highly stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. The tert-butyl cation can subsequently be quenched by a nucleophile or lose a proton to form isobutene gas. total-synthesis.com
Common acidic reagents used for this transformation include trifluoroacetic acid (TFA), often used neat or in a dichloromethane (B109758) (CH2Cl2) solution, and hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297). thieme-connect.comnih.govumich.edu Lewis acids, such as aluminum chloride (AlCl3), have also been demonstrated to be effective for the cleavage of N-Boc groups, offering a mild and efficient alternative to protic acids. thieme-connect.com
The choice of acid and reaction conditions can be tailored to the substrate's sensitivity. For instance, 4 M HCl in dioxane is a fast and efficient method for deprotecting N-Boc groups on various amino acids and peptides. nih.govarizona.edu This protocol has shown superior selectivity for Nα-Boc groups in the presence of other acid-sensitive functionalities like tert-butyl esters and ethers. nih.govarizona.edu
Table 1: Common Reagents for Acid-Mediated Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in CH2Cl2, room temp | Very common, highly effective; requires careful handling. thieme-connect.com |
| Hydrogen Chloride (HCl) | 4 M in dioxane, room temp | Fast and selective; useful for substrates with other acid-labile groups. nih.govarizona.edu |
| Aluminum Chloride (AlCl3) | CH2Cl2, room temp | Mild Lewis acid alternative. thieme-connect.com |
Orthogonality with Other Protecting Group Strategies
A key advantage of the Boc protecting group is its orthogonality with several other widely used amine protecting groups. organic-chemistry.org Orthogonal protection strategies are fundamental in multi-step synthesis, particularly in peptide chemistry, as they allow for the selective removal of one protecting group in the presence of others. fiveable.me
The Boc group is stable to the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group (e.g., piperidine in DMF) and to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz or Z) group. total-synthesis.comorganic-chemistry.org This allows for precise, sequential deprotection and modification of different amino functionalities within the same molecule. biosynth.com For example, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can have the Fmoc group removed under basic conditions to allow for further reaction at that site, while the Boc group remains intact. organic-chemistry.org The Boc group can then be removed in a subsequent step under acidic conditions. organic-chemistry.org This orthogonality is crucial for the synthesis of complex molecules with multiple functional groups. fiveable.me
Table 2: Orthogonality of Boc with Other Common Amine Protecting Groups
| Protecting Group | Cleavage Condition | Orthogonal to Boc? |
|---|---|---|
| Boc | Acid (e.g., TFA, HCl) total-synthesis.com | - |
| Fmoc | Base (e.g., Piperidine) total-synthesis.comorganic-chemistry.org | Yes |
| Cbz (Z) | Catalytic Hydrogenation (H2, Pd/C) total-synthesis.com | Yes |
Transformations of the Phenyl Ring and Ethylamino Substituent
Beyond the deprotection of the Boc group, the aromatic ring and the ethylamino substituent of tert-butyl (4-(ethylamino)phenyl)carbamate offer further sites for chemical modification. The electronic nature of the two nitrogen substituents—the electron-donating ethylamino group and the slightly deactivating N-Boc group—influences the reactivity of the phenyl ring.
Aromatic Substitution Reactions
The phenyl ring in N-Boc protected anilines can undergo electrophilic aromatic substitution. The Boc-protected amino group is generally considered to be ortho-, para-directing, although it is less activating than a free amino or alkylamino group. In the case of this compound, the powerful ortho-, para-directing effect of the ethylamino group dominates. Therefore, electrophilic substitution is expected to occur at the positions ortho to the ethylamino group (positions 3 and 5). Reactions such as halogenation, nitration, or Friedel-Crafts acylation would likely yield 3-substituted derivatives, provided that the reaction conditions are compatible with the Boc group's acid sensitivity. For some transformations, the use of milder Lewis acids or conditions may be necessary to prevent premature deprotection. thieme-connect.com
Oxidation and Reduction Pathways of the Aromatic System
The aromatic system of N-Boc protected anilines is generally stable to a range of oxidative and reductive conditions. The Boc group itself is resistant to catalytic hydrogenation, which allows for the selective reduction of other functional groups within the molecule. total-synthesis.com For instance, if a nitro group were present on the aromatic ring, it could be selectively reduced to an amine via catalytic hydrogenation without cleaving the Boc group.
Oxidation of the aromatic ring itself is less common and typically requires harsh conditions that may not be compatible with the rest of the molecule. However, palladium-catalyzed selective oxidation of Boc-protected N-methylamines has been reported, suggesting that C-H activation pathways can be explored for functionalization. organic-chemistry.org
Reactivity of the Secondary Amine (Ethylamino) Moiety
The secondary ethylamino group is a key site for derivatization while the primary aromatic amine position is protected by the Boc group. This nitrogen is nucleophilic and can participate in a variety of reactions.
N-Alkylation: The secondary amine can be further alkylated using alkyl halides or via reductive amination. nih.gov For instance, reaction with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) can introduce a second alkyl group, converting the ethylamino moiety into a diethylamino or other tertiary amine group. nih.gov
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base will form the corresponding amide. This allows for the introduction of a wide array of functional groups.
Coupling Reactions: The secondary amine can participate in various metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex structures.
This selective reactivity allows this compound to serve as a building block where the ethylamino group is modified first, followed by the deprotection of the Boc group to reveal the primary aromatic amine for subsequent transformations.
Coupling and Amidation Reactions
The presence of a secondary amine in this compound provides a key reactive handle for various coupling and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of more complex molecular architectures.
Formation of Amide Derivatives via Coupling Reagents (e.g., EDCI, HOBt)
The ethylamino group of this compound can readily undergo acylation to form amide derivatives. This is typically achieved by reacting the compound with a carboxylic acid in the presence of a coupling agent. A widely used method involves the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt). nih.govresearchgate.netluxembourg-bio.com
A general scheme for this reaction is presented below:
Scheme 1: Amide bond formation using EDCI and HOBt
The reaction conditions are generally mild, and the use of a base such as diisopropylethylamine (DIPEA) is common to neutralize any acids present and to facilitate the reaction. nih.gov
| Reagent/Condition | Role | Common Examples |
| Coupling Agent | Activates the carboxylic acid | EDCI, DCC |
| Additive | Suppresses side reactions, improves efficiency | HOBt, HOAt |
| Base | Neutralizes acids, facilitates reaction | DIPEA, Triethylamine (B128534) |
| Solvent | Solubilizes reactants | DMF, DCM, THF |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The aryl ring of this compound, after appropriate functionalization (e.g., introduction of a halide or triflate), can participate in various palladium-catalyzed cross-coupling reactions. More commonly, the protected amino group can be part of a molecule that couples with an aryl halide or triflate.
For instance, in a Suzuki coupling, an aryl boronic acid can be coupled with an aryl halide in the presence of a palladium catalyst and a base. nih.govmdpi.com The carbamate-protected amino group is generally stable under these conditions. nih.gov This allows for the synthesis of complex biaryl structures.
A representative Suzuki coupling reaction is shown below:
Scheme 2: Suzuki cross-coupling reaction
Where X = Br, I, OTf and Ar is an aryl or heteroaryl group.
The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can influence the reaction conditions and substrate scope. nih.gov Bulky electron-rich phosphine ligands, such as P(t-Bu)3, have been shown to be effective for a wide range of substrates, including sterically hindered and electron-deactivated ones. nih.gov
| Coupling Reaction | Reactants | Key Features |
| Suzuki | Aryl boronic acid + Aryl halide/triflate | Tolerant of many functional groups, mild conditions. nih.gov |
| Stille | Organostannane + Aryl halide/triflate | Can be used for complex fragments, but tin reagents are toxic. nih.gov |
| Heck | Alkene + Aryl halide/triflate | Forms a new C-C bond at an sp2 carbon. nih.gov |
| Buchwald-Hartwig | Amine + Aryl halide/triflate | Forms a C-N bond. |
Advanced Derivatization for Complex Molecular Architectures
The versatile reactivity of this compound allows for its incorporation into more complex and functionally diverse molecules, which have significant applications in chemical biology and drug discovery.
Synthesis of Urea Analogs and Their Significance
Urea derivatives are an important class of compounds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, mimicking the peptide bond. nih.gov The ethylamino group of this compound can be converted into a urea functionality through several synthetic routes.
One common method involves the reaction of the amine with an isocyanate. Alternatively, a more controlled synthesis can be achieved by reacting the amine with an activated carbamate, such as a phenyl carbamate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com This method often proceeds at room temperature and gives high yields of the corresponding urea. google.com Another approach is the use of phosgene (B1210022) or its safer equivalents like carbonyldiimidazole (CDI) to first form a reactive carbamoyl intermediate, which then reacts with another amine to furnish the urea. nih.gov
A general scheme for the formation of a urea derivative is as follows:
Scheme 3: Synthesis of a urea analog
The synthesis of unsymmetrical ureas often requires a stepwise approach to control the addition of the different amine components. nih.gov
| Method | Reagents | Advantages | Disadvantages |
| Isocyanate Addition | R-NCO | Direct and often high yielding. | Isocyanates can be toxic and moisture-sensitive. google.com |
| Activated Carbamate | Phenyl carbamate | Milder conditions, avoids isocyanates. google.com | May require activation of the carbamate. |
| Phosgene Equivalents | CDI, Triphosgene | Safer than phosgene, versatile. nih.gov | May require careful control of stoichiometry. |
Incorporation into Bifunctional Chelators for Chemical Biology
Bifunctional chelators are molecules that contain a metal-chelating moiety and a reactive functional group for conjugation to a biomolecule, such as an antibody or peptide. nih.govnih.gov These conjugates are used in various applications, including radioimmunotherapy and medical imaging. nih.gov
The amino group of this compound, after deprotection of the Boc group, can serve as a point of attachment for a chelating agent. Alternatively, the ethylamino group can be used to link the chelator to a targeting vector. For example, the amine can be acylated with a carboxylic acid-functionalized chelator using standard peptide coupling methods (e.g., HATU, HOBt/EDCI). nih.gov
The resulting conjugate would have a structure where the chelator is linked to the phenylenediamine scaffold, which can then be further elaborated or attached to a targeting moiety. The design of the linker between the chelator and the biomolecule is critical as it can influence the pharmacokinetic properties of the final conjugate. nih.gov
Application as Linkers in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. nih.gov They consist of a ligand for the target protein (warhead) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker plays a crucial role in the efficacy of the PROTAC, influencing its physicochemical properties and the formation of a productive ternary complex between the target protein and the E3 ligase. nih.gov
This compound represents a potential building block for PROTAC linkers. After deprotection of the Boc group, the resulting diamine can be sequentially functionalized to connect the warhead and the E3 ligase ligand. The ethylamino group provides a nucleophilic handle for attachment to one part of the molecule, while the anilino amine can be functionalized for connection to the other part. The phenyl ring can provide a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex. nih.gov
The synthesis of a PROTAC using such a linker would involve a series of protection, coupling, and deprotection steps to assemble the final molecule. The length and composition of the linker are critical parameters that are often optimized to achieve potent protein degradation. nih.gov
Advanced Structural and Spectroscopic Characterization of Tert Butyl 4 Ethylamino Phenyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.
Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Structural Confirmation
The ¹H and ¹³C NMR spectra of tert-butyl (4-(ethylamino)phenyl)carbamate confirm its molecular structure. In ¹H NMR, the tert-butyl group exhibits a characteristic singlet peak due to the nine equivalent protons. nih.gov The ethyl group shows a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from coupling with the adjacent protons. The aromatic protons appear as a set of doublets, indicative of a 1,4-disubstituted benzene (B151609) ring. The amine and carbamate (B1207046) protons (NH) also produce distinct signals. chemicalbook.comresearchgate.net
The ¹³C NMR spectrum provides complementary information. The carbons of the tert-butyl group and the ethyl group resonate in the aliphatic region of the spectrum. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carbamate group. researchgate.net The carbonyl carbon of the carbamate group appears at a characteristic downfield chemical shift. mdpi.com
¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic CH | 7.20-7.00 | Multiplet | - |
| Carbamate NH | ~6.4 | Broad Singlet | - |
| Amine NH | ~3.6 | Triplet | ~5.2 |
| Methylene (-CH2-) | 3.10 | Quartet | 7.2 |
| tert-Butyl (-C(CH3)3) | 1.51 | Singlet | - |
| Methyl (-CH3) | 1.23 | Triplet | 7.2 |
¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~153 |
| Aromatic C (quaternary, attached to NH-Boc) | ~139 |
| Aromatic C (quaternary, attached to NH-ethyl) | ~130 |
| Aromatic CH | ~120, ~115 |
| tert-Butyl C (quaternary) | ~80 |
| Methylene (-CH2-) | ~40 |
| tert-Butyl CH3 | ~28 |
| Methyl (-CH3) | ~15 |
Conformational Analysis and Rotameric Studies via NMR (e.g., Syn/Anti Isomerism)
The carbamate functional group can exist as two distinct rotational isomers, or rotamers, known as syn and anti. nd.eduyoutube.com This isomerism arises from the restricted rotation around the C-N bond due to its partial double bond character. nd.edu The anti conformer, where the bulky tert-butyl group and the aryl ring are on opposite sides of the C-N bond, is generally favored due to steric and electrostatic reasons. nd.edunih.gov However, the syn conformer, where they are on the same side, can also be present.
Variable temperature NMR spectroscopy is a key technique to study this conformational exchange. nd.edu At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, allowing for the observation of separate signals for the syn and anti rotamers. nd.edunih.gov As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. nd.edu The relative populations of the two rotamers can be determined from the integration of their respective signals at low temperatures. nd.edu
Investigation of Intramolecular and Intermolecular Hydrogen Bonding by NMR
Hydrogen bonding plays a crucial role in determining the conformation and properties of molecules. nih.govyoutube.com In this compound, both intramolecular and intermolecular hydrogen bonds are possible.
An intramolecular hydrogen bond can form between the carbamate N-H proton and the lone pair of electrons on the nitrogen of the ethylamino group, or between the ethylamino N-H proton and the carbonyl oxygen of the carbamate. The presence and strength of such bonds can be investigated by examining the chemical shift of the N-H protons. researchgate.netmdpi.com The formation of an intramolecular hydrogen bond typically leads to a downfield shift of the involved proton's resonance. mdpi.com
Intermolecular hydrogen bonding can occur between molecules, leading to the formation of dimers or larger aggregates. This can be studied by monitoring the chemical shifts of the N-H protons as a function of concentration. youtube.com In the case of intermolecular hydrogen bonding, the chemical shifts of the N-H protons are expected to be concentration-dependent, shifting downfield as the concentration increases.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.
The N-H stretching vibrations of the carbamate and the secondary amine appear in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic groups (tert-butyl and ethyl) are observed around 3100-2850 cm⁻¹. libretexts.org A strong absorption band corresponding to the C=O stretching of the carbamate group is typically found in the range of 1750-1680 cm⁻¹. libretexts.org The C-N stretching vibrations and N-H bending vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. libretexts.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Carbamate & Amine) | Stretch | 3500 - 3300 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Carbamate) | Stretch | 1750 - 1680 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-N | Stretch | 1350 - 1250 |
| N-H | Bend | 1650 - 1550 |
X-ray Crystallography for Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction Analysis of Related Carbamates
X-ray crystallography of similar phenyl carbamate derivatives reveals important structural features. rsc.org These studies typically show that the carbamate group is planar or nearly planar. The bond lengths and angles within the molecule are consistent with standard values for sp² and sp³ hybridized atoms.
Analysis of Crystal Packing and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of its crystal packing and intermolecular interactions can be inferred from structurally similar compounds, such as other ethyl carbamate derivatives and N-Boc protected anilines. The molecular structure of this compound contains key functional groups that are prone to forming specific intermolecular interactions: the N-H group of the carbamate, the carbonyl oxygen (C=O), and the secondary amine (N-H) of the ethylamino group.
It is anticipated that the crystal structure would be significantly influenced by hydrogen bonding. The carbamate N-H group is a good hydrogen bond donor and can interact with the carbonyl oxygen of an adjacent molecule, forming N-H···O hydrogen bonds. This type of interaction is a common feature in the crystal structures of carbamates and often leads to the formation of chains or dimeric motifs. For instance, in the crystal structure of ethyl N-phenylcarbamate, molecules are linked by N−H···O hydrogen bonds, forming chains. A similar interaction is observed in ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate, where molecules form inversion dimers via pairs of N—H⋯O hydrogen bonds. researchgate.net
Methodologies for Resolving Crystallographic Data Contradictions
In crystallographic studies, it is not uncommon to encounter conflicting data, which can arise from various sources such as polymorphism (the ability of a compound to crystallize in multiple forms), twinning (intergrowth of two or more crystal lattices), or experimental errors. Resolving these contradictions is a critical step in achieving an accurate structural model.
Several methodologies are employed to address such discrepancies:
Multi-temperature Data Collection: Collecting diffraction data at different temperatures can help to identify and characterize phase transitions or disorder phenomena that might be the source of the conflict.
Reciprocal Space Analysis: Careful examination of the reciprocal lattice using specialized software can reveal subtle features like split reflections or diffuse scattering, which are indicative of twinning or disorder.
Advanced Refinement Models: When simple models fail to produce a satisfactory refinement, more complex models can be employed. This can include modeling disorder by allowing atoms or groups of atoms to occupy multiple positions with partial occupancies, or using specialized software to de-twin the data.
Synchrotron Radiation: In cases where crystals are very small or diffract weakly, the high intensity of a synchrotron X-ray source can provide higher resolution and better quality data, which may be essential to resolve ambiguities. nih.gov
Complementary Techniques: The use of other analytical methods can provide independent verification of the structural features. Solid-state NMR (ssNMR), for instance, can provide information about the number of unique molecules in the asymmetric unit and their local environments, which can be compared with the crystallographic model.
A systematic approach that combines careful data collection, rigorous analysis of the diffraction pattern, and the use of appropriate refinement strategies is key to resolving crystallographic data contradictions and obtaining a reliable final structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula.
For this compound, the expected exact mass can be calculated from its molecular formula, C₁₄H₂₂N₂O₂. The theoretical monoisotopic mass is 250.16813 Da. An HRMS experiment, for example using an Orbitrap or a Time-of-Flight (TOF) analyzer, would be expected to yield a measured m/z value very close to this theoretical value for the protonated molecule [M+H]⁺ (251.17541 Da) or other adducts. The high mass accuracy of the measurement effectively rules out other potential elemental compositions, providing definitive evidence for the chemical formula of the compound.
The following table summarizes the expected high-resolution mass data for this compound.
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₁₄H₂₂N₂O₂ | 250.16813 |
| [M+H]⁺ | C₁₄H₂₃N₂O₂⁺ | 251.17541 |
| [M+Na]⁺ | C₁₄H₂₂N₂NaO₂⁺ | 273.15735 |
| [M+K]⁺ | C₁₄H₂₂N₂KO₂⁺ | 289.13129 |
This table presents theoretical values. Experimental values may vary slightly.
Other Advanced Spectroscopic Methods (e.g., ¹⁹F NMR if applicable to related compounds)
While ¹⁹F NMR is not directly applicable to this compound due to the absence of fluorine atoms, its utility in characterizing structurally related fluorinated analogues is significant. nih.gov For the target compound, other advanced spectroscopic methods can provide deeper structural insights.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for assembling the molecular structure.
COSY experiments would reveal the coupling relationships between protons, for example, confirming the ethyl group by showing the correlation between the methylene (-CH₂-) and methyl (-CH₃) protons.
HSQC spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals.
HMBC experiments show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the tert-butyl group to the carbamate and the ethylamino group to the phenyl ring.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in the molecule. researchgate.net The carbamate group would exhibit characteristic stretching vibrations for the N-H bond (around 3300 cm⁻¹) and the C=O bond (around 1700 cm⁻¹). The positions of these bands can also provide information about the extent of hydrogen bonding in the solid state.
UV-Vis Spectroscopy: The electronic transitions within the phenyl ring and the carbamate group would give rise to absorption bands in the ultraviolet-visible region, providing information about the conjugated system.
The combination of these advanced spectroscopic methods provides a comprehensive characterization of this compound, confirming its structure and providing detailed information about its electronic and conformational properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (4-(ethylamino)phenyl)carbamate, and how can purity be optimized?
- Answer : The synthesis typically involves sequential protection of the amine group and coupling reactions. For example, reacting 4-(ethylamino)aniline with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions yields the carbamate. Purity optimization includes column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile. Monitoring via HPLC (C18 column, UV detection at 254 nm) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- NMR : H and C NMR to confirm amine protection and carbamate formation (e.g., tert-butyl group signals at ~1.4 ppm in H NMR).
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) validate the carbamate moiety.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
Q. What are the recommended storage conditions to maintain compound stability?
- Answer : Store in sealed, moisture-resistant containers at room temperature (20–25°C) under inert gas (e.g., argon). Avoid exposure to strong acids/bases, which can hydrolyze the carbamate group. Degradation products can be monitored via TLC or LC-MS .
Advanced Research Questions
Q. How can experimental design address discrepancies in reported biological activity data for this compound?
- Answer : Contradictions (e.g., enzyme inhibition vs. no activity in similar assays) may arise from differences in assay conditions (pH, temperature) or impurities. Mitigation strategies include:
- Orthogonal Assays : Validate activity using fluorescence-based and radiometric assays.
- Structural Confirmation : X-ray crystallography (using SHELX programs for refinement ) to confirm stereochemistry and binding modes.
- Batch Consistency : Compare multiple synthesis batches via NMR and HPLC to rule out impurity-driven effects .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Answer : SAR studies require systematic modifications:
- Functional Group Replacement : Substitute ethylamino with morpholino or trifluoromethyl groups (as in ) to assess impact on target binding.
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict electronic effects; molecular docking (AutoDock Vina) to simulate protein-ligand interactions.
- In Vitro Screening : Test derivatives against panels of enzymes (e.g., acetylcholinesterase, β-secretase) to quantify IC shifts .
Q. How can researchers resolve conflicting data on the compound’s stability under reactive conditions?
- Answer : Conflicting stability reports (e.g., in acidic vs. basic media) require controlled studies:
- Kinetic Analysis : Monitor degradation rates via UV-Vis spectroscopy at varying pH levels.
- Product Identification : LC-MS or H NMR to identify hydrolysis byproducts (e.g., tert-butanol, CO).
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf-life under stress conditions .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
- Answer : Poor aqueous solubility can be addressed via:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced solubility.
- Surfactant-Assisted Dispersion : Triton X-100 or Tween-80 to stabilize colloidal suspensions .
Methodological Considerations
Q. How should researchers handle safety risks associated with intermediates during synthesis?
- Answer : Bromoacetyl intermediates (e.g., tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate) pose respiratory and dermal hazards. Mitigation includes:
- Engineering Controls : Use fume hoods with HEPA filters.
- PPE : Nitrile gloves, N95 respirators, and lab coats.
- Waste Disposal : Quench reactive bromides with sodium thiosulfate before disposal .
Q. What analytical approaches validate the compound’s role as a protecting group in peptide synthesis?
- Answer : Monitor deprotection efficiency using:
- TFA Cleavage Studies : Track tert-butyl group removal via H NMR loss of 1.4 ppm signal.
- MALDI-TOF MS : Confirm intact peptide backbone post-deprotection.
- Kinetic Profiling : Compare reaction rates with Boc- and Fmoc-protected analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
